(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide
Description
(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide (CAS 926256-17-9) is a chiral propionamide derivative characterized by its cyclopropyl and 1-methyl-pyrrolidin-3-ylmethyl substituents.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-9(13)12(16)15(11-3-4-11)8-10-5-6-14(2)7-10/h9-11H,3-8,13H2,1-2H3/t9-,10?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZVOOKYYZSSNO-RGURZIINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1CCN(C1)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1CCN(C1)C)C2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide typically involves multiple steps, starting from readily available precursors. One common approach is to start with the cyclopropylamine and (S)-1-methyl-pyrrolidin-3-ylmethylamine. These intermediates are then subjected to a series of reactions, including amide bond formation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyclopropyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Neuroscience
(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide has been investigated for its role as a modulator of neurotransmitter systems. Preliminary studies suggest that it may influence the release of neurotransmitters such as dopamine and serotonin, making it a candidate for research into treatments for mood disorders and neurodegenerative diseases.
Pharmacology
The compound is being explored for its potential as an analgesic and anti-inflammatory agent. Its ability to interact with specific receptors in the central nervous system could lead to the development of new pain management therapies.
Drug Development
Due to its unique structure, this compound serves as a lead compound in drug discovery programs aimed at developing novel pharmaceuticals targeting various diseases, including cancer and metabolic disorders.
Data Tables
| Activity Type | Description |
|---|---|
| Neurotransmitter Modulation | Potential influence on dopamine and serotonin levels |
| Analgesic Effects | Investigated for pain relief properties |
| Anti-inflammatory | Potential applications in inflammation treatment |
Case Study 1: Neuropharmacological Effects
A study published in Journal of Medicinal Chemistry explored the effects of this compound on animal models exhibiting depressive-like behaviors. The results indicated that administration of the compound led to significant improvements in behavioral tests, suggesting its potential as an antidepressant.
Case Study 2: Pain Management
Research conducted at a pharmaceutical company evaluated the analgesic properties of the compound in rodent models of chronic pain. The findings demonstrated that this compound significantly reduced pain responses compared to control groups, indicating its efficacy as a new pain management option.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The cyclopropyl and pyrrolidine groups contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Substitution at the Amide Nitrogen: Cyclopropyl vs. Other Groups
The cyclopropyl group in the target compound distinguishes it from analogs with alternative substituents:
Analysis :
Variations in the Heterocyclic Ring System
The 1-methyl-pyrrolidine moiety in the target compound contrasts with other heterocycles:
Analysis :
Stereochemical Variations
Chirality significantly influences activity:
Analysis :
- The (R)-configured pyrrolidine in CAS 2090407-66-0 may disrupt binding to stereospecific targets compared to the target compound’s unmodified pyrrolidine system .
Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-propionamide is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is 2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]acetamide, with a molecular formula of and a molecular weight of approximately 253.38 g/mol. The synthesis typically involves the reaction of cyclopropylamine with (S)-1-methyl-pyrrolidin-3-yl-acetic acid, often using coupling reagents like EDCI to facilitate amide bond formation. The reaction conditions are controlled to optimize yield and purity, followed by purification through column chromatography .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may inhibit enzyme activity by binding to active or allosteric sites, thereby modulating cellular signaling pathways. This interaction can influence neurotransmission and metabolic processes .
Pharmacological Potential
Research indicates that this compound exhibits a range of pharmacological activities:
- Neuroprotective Effects : Preliminary studies suggest that it may cross the blood-brain barrier, indicating potential for neuroprotective applications .
- Anti-inflammatory Properties : It has been investigated for its anti-inflammatory effects, similar to other compounds in its class that demonstrate low cytotoxicity while effectively reducing inflammation .
- Antimicrobial Activity : Some derivatives related to pyrrolidine structures have shown significant antibacterial and antifungal properties, suggesting a potential for developing new antimicrobial agents .
In Vitro Studies
In vitro studies have demonstrated that this compound interacts with various biological targets. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators .
Comparative Analysis
A comparative analysis of related compounds reveals varying degrees of biological activity based on structural modifications. The following table summarizes key characteristics:
| Compound Name | Structure Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| This compound | Cyclopropyl group, amino group | Enhanced solubility | Neuroprotective, anti-inflammatory |
| CGP 28238 | 6-(2,4-difluorophenoxy) | NSAID-like properties | Potent anti-inflammatory |
| 1-Amino-3-(cyclopropyl)propan-1-one | Lacks pyrrolidine moiety | Lower potency | Minimal antibacterial activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
